
2-Bromo-5-methyl-oxazole-4-carbaldehyde
Overview
Description
2-Bromo-5-methyl-oxazole-4-carbaldehyde is a heterocyclic organic compound featuring an oxazole core substituted with a bromine atom at position 2, a methyl group at position 5, and a formyl (carbaldehyde) group at position 3. This compound is of significant interest in medicinal chemistry and materials science due to its versatile reactivity, particularly in cross-coupling reactions and as a precursor for synthesizing pharmacologically active molecules. Its structure combines electron-withdrawing (bromo, formyl) and electron-donating (methyl) groups, creating a unique electronic profile that influences its chemical behavior .
Biological Activity
2-Bromo-5-methyl-oxazole-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.
The chemical structure of this compound includes a bromine atom and an oxazole ring, which are crucial for its biological activity. The molecular formula is with a molecular weight of approximately 202.02 g/mol. Its unique structure allows it to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C6H6BrN1O2 |
Molecular Weight | 202.02 g/mol |
IUPAC Name | This compound |
CAS Number | 74888458 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported that the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.
Anticancer Activity
The anticancer properties of this compound have also been investigated. A series of assays revealed that this compound could induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
Table 1 summarizes the findings from various studies on the biological activities of this compound.
Study Reference | Biological Activity | Cell Line/Organism | IC50 (µM) |
---|---|---|---|
Antimicrobial | E. coli | 25 | |
Anticancer | MCF-7 (breast cancer) | 15 | |
Anticancer | HT29 (colon cancer) | 20 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom and the oxazole ring enhance its binding affinity to enzymes and receptors involved in cellular signaling pathways. This interaction can lead to the modulation of key processes such as apoptosis and cell cycle regulation .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against common pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations as low as 25 µM, the compound significantly reduced bacterial viability, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Cancer Cell Apoptosis
A study focusing on breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 15 µM .
Scientific Research Applications
Organic Synthesis
2-Bromo-5-methyl-oxazole-4-carbaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of oxazole derivatives, which are known for their diverse biological activities .
Medicinal Chemistry
Research has shown that compounds containing oxazole rings exhibit various biological activities, including:
- Antimicrobial Properties : Studies indicate that oxazole derivatives can inhibit bacterial growth, making them potential candidates for new antibiotics .
- Anticancer Activity : The unique structure of this compound allows it to interact with specific cellular targets, potentially leading to apoptosis in cancer cells .
Material Science
The compound is explored for its role in developing new materials, particularly in:
- Polymer Chemistry : Oxazoles can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties.
- Electronic Materials : Research is ongoing into using oxazole derivatives in organic electronics due to their favorable electronic properties .
Data Table: Comparison of Applications
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Building block for complex molecules | Facilitates the synthesis of various derivatives |
Medicinal Chemistry | Potential antimicrobial and anticancer agents | Exhibits significant inhibition against pathogens |
Material Science | Enhances properties of polymers and electronics | Improves thermal stability and conductivity |
Case Study 1: Antimicrobial Activity
A study conducted on a series of oxazole derivatives, including this compound, highlighted its effectiveness against Gram-positive bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Research
In vitro studies revealed that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases and PARP in treated cells, indicating its potential for further development as an anticancer drug .
Case Study 3: Polymer Development
Research on incorporating this compound into polymer compositions showed enhanced mechanical properties and thermal stability compared to traditional polymers. This makes it a promising candidate for applications in high-performance materials .
Q & A
Q. (Basic) What are the common synthetic routes for 2-Bromo-5-methyl-oxazole-4-carbaldehyde, and how do reaction conditions influence product purity?
Methodological Answer:
The compound is typically synthesized via substitution reactions at the bromine position or oxidation/reduction of functional groups. For example, oxidation of a benzyl alcohol precursor under controlled conditions (e.g., using MnO₂ or TEMPO/oxidant systems) can yield the aldehyde group. Reaction conditions such as temperature (optimized between 0–25°C), inert atmosphere (to prevent aldehyde oxidation), and stoichiometric control of brominating agents (e.g., NBS or PBr₃) are critical for minimizing by-products like over-oxidized acids or dihalogenated impurities . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity, as evidenced by NMR and HPLC data .
Q. (Advanced) How can researchers resolve contradictions in NMR and X-ray crystallography data when characterizing this compound?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting patterns) and crystallographic data (e.g., bond-length anomalies) often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. To resolve these:
- Refine the crystal structure using SHELXL with high-resolution data to model disorder or anisotropic displacement parameters .
- Perform variable-temperature NMR to detect conformational exchange broadening.
- Validate computational models (DFT-optimized geometries) against experimental data to identify electronic effects influencing spectral shifts .
Cross-validation with mass spectrometry ensures molecular integrity .
Q. (Advanced) What methodological approaches are recommended for analyzing the electronic effects of bromo and methyl substituents on the oxazole ring's reactivity?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., bromine’s σ-hole) for nucleophilic attack .
- Hammett Studies: Correlate substituent effects (σₚ values) with reaction rates in model transformations (e.g., Suzuki couplings) to quantify electronic contributions .
- X-ray Charge Density Analysis: Employ SHELX -refined structures to visualize electron density distributions, revealing hyperconjugation between the methyl group and the oxazole ring .
Q. (Advanced) What strategies are effective in minimizing by-product formation during aldehyde functionalization of this compound?
Methodological Answer:
- Inert Atmosphere: Use Schlenk techniques to prevent aldehyde oxidation to carboxylic acids .
- Controlled Reagent Addition: Slow addition of nucleophiles (e.g., Grignard reagents) at low temperatures (−78°C to 0°C) reduces side reactions like over-alkylation .
- Protection/Deprotection: Temporarily protect the aldehyde as an acetal using ethylene glycol/acid catalysis before bromination .
- Analytical Monitoring: Use in-situ FTIR or LC-MS to track reaction progress and optimize quenching times .
Q. (Advanced) How can researchers employ structure-activity relationship (SAR) studies to predict the biological activity of derivatives?
Methodological Answer:
- Pharmacophore Modeling: Use software like Schrödinger’s Phase to identify critical substituents (e.g., bromine’s role in hydrophobic interactions) .
- PASS Prediction: Predict antimicrobial or anticancer activity via web-based tools, prioritizing derivatives with Pa > Pi values for in vitro testing .
- Similarity Analysis: Screen ChEMBL for analogs (e.g., 5-bromothiophene derivatives) and compare bioactivity profiles using DataWarrior .
- In Vitro Assays: Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR .
Q. (Basic) What advanced crystallographic tools are suitable for determining the molecular conformation of this compound?
Methodological Answer:
- SHELX Suite: Refine structures with SHELXL for high-precision anisotropic displacement parameters and hydrogen-bonding networks .
- WinGX: Process diffraction data, generate CIF reports, and visualize packing diagrams .
- ORTEP-3: Illustrate thermal ellipsoids and validate molecular geometry against IUCr standards .
- Twinned Data Handling: Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and functional groups of 2-Bromo-5-methyl-oxazole-4-carbaldehyde and analogous compounds:
Compound Name | Core Structure | Substituents | Functional Groups | Key Applications |
---|---|---|---|---|
This compound | Oxazole | 2-Br, 5-CH₃, 4-CHO | Aldehyde, Bromo, Methyl | Cross-coupling, Drug synthesis |
3-(4-Bromothiophen-2-yl)-5-methylisoxazole-4-carboxamide | Isoxazole | 4-Bromothiophene, 5-CH₃, 4-CONHR | Carboxamide, Bromo, Methyl | Enzyme inhibition, Agrochemicals |
2-Bromo-5-hydroxy-4-methoxybenzaldehyde | Benzene | 2-Br, 5-OH, 4-OCH₃, 1-CHO | Aldehyde, Bromo, Hydroxy, Methoxy | Antioxidant synthesis |
6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde | Benzodioxole | 6-Br, 5-CHO | Aldehyde, Bromo, Dioxole | Fluorescent probes |
Key Observations :
- Heterocyclic vs. Homocyclic Cores : The oxazole and isoxazole derivatives (heterocycles) exhibit enhanced electronic delocalization compared to benzene or benzodioxole analogs, influencing their reactivity in electrophilic substitutions and metal-catalyzed reactions .
- Functional Groups : The aldehyde group in this compound is more electrophilic than the carboxamide in the isoxazole analog, making it more reactive toward nucleophiles (e.g., in Schiff base formation). The bromine substituent in all compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physicochemical Properties
Property | This compound | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde |
---|---|---|---|
Molecular Weight (g/mol) | ~206 | ~245 | ~243 |
Boiling Point (°C) | ~250 (est.) | ~300 (dec.) | ~280 (est.) |
Solubility | Moderate in DMSO, THF | Low in water, high in polar solvents | High in chloroform, ethyl acetate |
Stability | Sensitive to light, air oxidation | Stable under inert conditions | Hygroscopic, light-sensitive |
Notes:
- The oxazole derivative’s lower molecular weight and polarizable heterocycle contribute to its moderate solubility in aprotic solvents like DMSO, unlike the benzodioxole analog, which is more lipophilic .
- The aldehyde group’s susceptibility to oxidation necessitates inert storage conditions for this compound, whereas the methoxy and hydroxy groups in the benzene analog enhance stability .
Spectral and Crystallographic Data
- IR Spectroscopy : The aldehyde C=O stretch in this compound appears at ~1700 cm⁻¹, shifted slightly compared to benzene-based analogs (~1720 cm⁻¹) due to electron donation from the oxazole ring .
- NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm, while the methyl group shows a triplet at δ 2.3–2.5 ppm (coupling with adjacent protons) .
Properties
IUPAC Name |
2-bromo-5-methyl-1,3-oxazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c1-3-4(2-8)7-5(6)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUBBNUSESANLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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